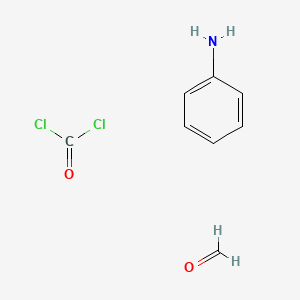

Aniline;carbonyl dichloride;formaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aniline, carbonyl dichloride, and formaldehyde are three distinct chemical compounds that can interact to form various products. Aniline is an aromatic amine with the formula (C_6H_5NH_2), carbonyl dichloride (also known as phosgene) has the formula (COCl_2), and formaldehyde is the simplest aldehyde with the formula (CH_2O). These compounds are significant in organic chemistry and industrial applications due to their reactivity and versatility.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Aniline: Aniline is typically synthesized by the reduction of nitrobenzene using iron and hydrochloric acid or by catalytic hydrogenation.

Carbonyl Dichloride: Carbonyl dichloride is produced industrially by the reaction of carbon monoxide and chlorine gas in the presence of a catalyst such as activated carbon.

Formaldehyde: Formaldehyde is produced by the catalytic oxidation of methanol using a silver or copper catalyst at high temperatures.

Industrial Production Methods

Aniline: Industrial production of aniline involves the catalytic hydrogenation of nitrobenzene.

Carbonyl Dichloride: Carbonyl dichloride is produced on a large scale by the reaction of carbon monoxide and chlorine gas.

Formaldehyde: Formaldehyde is produced industrially by the oxidation of methanol in the presence of metal catalysts.

Analyse Des Réactions Chimiques

Types of Reactions

Aniline: Undergoes electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. It also reacts with aldehydes and ketones to form Schiff bases.

Carbonyl Dichloride: Reacts with amines to form ureas and carbamates, and with alcohols to form carbonates.

Formaldehyde: Participates in addition reactions with nucleophiles, such as the formation of hemiacetals and acetals with alcohols.

Common Reagents and Conditions

Aniline: Common reagents include nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Carbonyl Dichloride: Reacts with amines and alcohols under mild conditions to form various derivatives.

Formaldehyde: Reacts with amines, alcohols, and other nucleophiles under acidic or basic conditions.

Major Products Formed

Aniline: Forms nitroaniline, bromoaniline, and sulfanilic acid.

Carbonyl Dichloride: Forms ureas, carbamates, and carbonates.

Formaldehyde: Forms hemiacetals, acetals, and Schiff bases.

Applications De Recherche Scientifique

Chemistry

Aniline: Used as a precursor in the synthesis of dyes, pharmaceuticals, and polymers.

Carbonyl Dichloride: Used in the production of polyurethanes and polycarbonates.

Formaldehyde: Used in the production of resins, plastics, and as a disinfectant.

Biology and Medicine

Aniline: Used in the synthesis of drugs and as an intermediate in the production of various pharmaceuticals.

Carbonyl Dichloride: Limited use due to its toxicity, but it is used in the synthesis of certain pharmaceuticals.

Formaldehyde: Used as a tissue fixative and disinfectant in medical laboratories.

Industry

Aniline: Used in the production of rubber processing chemicals, herbicides, and dyes.

Carbonyl Dichloride: Used in the production of isocyanates for polyurethane foams.

Formaldehyde: Used in the production of adhesives, resins, and as a preservative.

Mécanisme D'action

Aniline: Acts as a nucleophile in electrophilic aromatic substitution reactions, forming various substituted anilines.

Carbonyl Dichloride: Acts as an acylating agent, reacting with nucleophiles to form ureas, carbamates, and carbonates.

Formaldehyde: Acts as an electrophile in addition reactions, forming hemiacetals, acetals, and Schiff bases.

Comparaison Avec Des Composés Similaires

Aniline: Similar compounds include toluidine and xylidine, which are also aromatic amines but differ in the position and number of methyl groups.

Carbonyl Dichloride: Similar compounds include thiophosgene and oxalyl chloride, which are also acyl chlorides but differ in their reactivity and applications.

Formaldehyde: Similar compounds include acetaldehyde and benzaldehyde, which are also aldehydes but differ in their carbon chain length and aromaticity.

Conclusion

Aniline, carbonyl dichloride, and formaldehyde are versatile compounds with significant applications in chemistry, biology, medicine, and industry. Their unique reactivity and ability to form various derivatives make them valuable in scientific research and industrial processes.

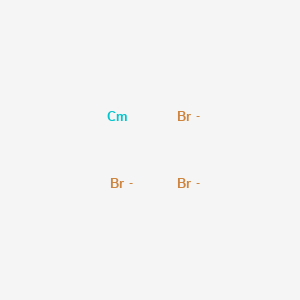

Propriétés

Numéro CAS |

32055-14-4 |

|---|---|

Formule moléculaire |

C8H9Cl2NO2 |

Poids moléculaire |

222.07 g/mol |

Nom IUPAC |

aniline;carbonyl dichloride;formaldehyde |

InChI |

InChI=1S/C6H7N.CCl2O.CH2O/c7-6-4-2-1-3-5-6;2-1(3)4;1-2/h1-5H,7H2;;1H2 |

Clé InChI |

BBTBDWHKOCOVAQ-UHFFFAOYSA-N |

SMILES canonique |

C=O.C1=CC=C(C=C1)N.C(=O)(Cl)Cl |

Numéros CAS associés |

32055-14-4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol](/img/structure/B14687224.png)

![4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate](/img/structure/B14687241.png)

![1-[(Trichloromethyl)sulfanyl]propane](/img/structure/B14687245.png)

phosphanium bromide](/img/structure/B14687257.png)

![2,5-Bis[(4-azidophenyl)methylidene]cyclopentan-1-one](/img/structure/B14687268.png)